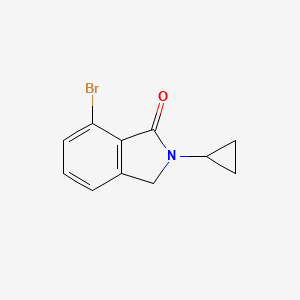

7-Bromo-2-cyclopropylisoindolin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

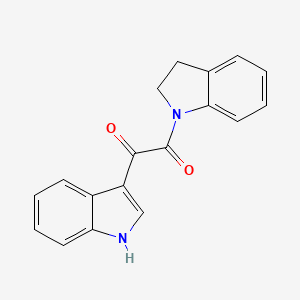

7-Bromo-2-cyclopropylisoindolin-1-one is a compound that can be associated with the class of isoindolin-1-ones. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The isoindolin-1-one scaffold is a core structure in various bioactive molecules and can be synthesized through cyclization reactions involving brominated precursors.

Synthesis Analysis

The synthesis of isoindolin-1-ones can be achieved through palladium-catalyzed carbonylative cyclization reactions. For instance, 2-bromobenzaldehyde can be cyclized with primary amines under carbon monoxide pressure in DMF at 100°C using a palladium catalyst to yield isoindolin-1-ones in moderate to high yields . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoindolin-1-ones is characterized by a bicyclic system consisting of a six-membered benzene ring fused to a five-membered lactam ring. The presence of a bromine atom on the benzene ring and a cyclopropyl group attached to the lactam ring would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Isoindolin-1-ones can participate in various chemical reactions due to the presence of reactive sites such as the lactam carbonyl and the bromine atom. The bromine atom, in particular, can be involved in radical cyclization reactions. For example, radical cyclization of alkoxy-substituted 1-(2'-bromobenzyl)-3,4-dihydroisoquinolines with AIBN-Bu3SnH can lead to the formation of different cyclized products depending on the substitution pattern . This suggests that this compound could also undergo similar radical cyclizations, potentially yielding novel heterocyclic compounds.

Physical and Chemical Properties Analysis

科学的研究の応用

Chemical Synthesis Applications

- Cycloproparenes Synthesis : Cycloproparenes, including cyclopropa[b]naphthalene and 2,7-diphenyl-substituted derivatives, have been synthesized using processes involving low-valent titanium, starting from isobenzofurans and 1-bromo-2-chlorocyclopropene (Müller & Schaller, 1989).

- Aryl Radical Cyclizations : Radical cyclization of alkoxy-substituted 1-(2'-bromobenzyl)-3,4-dihydroisoquinolines, including 7-bromo-2-cyclopropylisoindolin-1-one analogs, has been explored, leading to the formation of aporphines and indolo compounds (Orito et al., 2000).

- Asymmetric Cross-Coupling Reactions : Research on asymmetric cross-coupling reactions involving racemic α-bromo esters and aryl Grignard reagents has been conducted, demonstrating the synthesis of chiral α-arylalkanoic esters (Liu et al., 2016).

Pharmacological Research

- Cholinergic Muscarinic Receptor Modulators : Synthesis of novel cholinergic muscarinic M1 receptor positive allosteric modulators using flash chemistry, incorporating an isoindolin-1-one ring system, has been achieved (Miura et al., 2019).

- Antibacterial Agents Synthesis : The synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids has been reported. These compounds, including the novel antibacterial agent garenoxacin, have shown promising antibacterial activity (Hayashi et al., 2002).

Safety and Hazards

The safety data sheet for “7-Bromo-2-cyclopropylisoindolin-1-one” provides information on its hazards. If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing . If it comes in contact with skin or eyes, it should be washed off immediately with plenty of water .

作用機序

Target of Action

The primary target of 7-Bromo-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the phosphorylation and thus activation of cyclin-dependent kinases (CDKs) and RNA polymerase II, which are essential for cell division and mRNA synthesis, respectively .

Mode of Action

This compound interacts with CDK7 through hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and transcription processes .

Biochemical Pathways

By inhibiting CDK7, this compound affects the cell cycle and transcription pathways . The inhibition of CDK7 prevents the phosphorylation and activation of other CDKs and RNA polymerase II, which disrupts cell division and mRNA synthesis .

Pharmacokinetics

The study indicates that the compound exhibitshigh binding affinity to CDK7, suggesting good bioavailability

Result of Action

The inhibition of CDK7 by this compound leads to the disruption of cell division and mRNA synthesis. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these processes for survival and proliferation . Therefore, this compound shows potential as an anti-cancer agent .

特性

IUPAC Name |

7-bromo-2-cyclopropyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-9-3-1-2-7-6-13(8-4-5-8)11(14)10(7)9/h1-3,8H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANBGNXEFRQVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B3006836.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3006838.png)

![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)

![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)